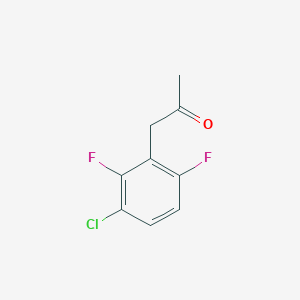

1-(3-Chloro-2,6-difluorophenyl)propan-2-one

Description

1-(3-Chloro-2,6-difluorophenyl)propan-2-one is a fluorinated aromatic ketone with the molecular formula C₉H₇ClF₂O and a molecular weight of 204.61 g/mol . Its CAS registry number is 1305324-49-5, and it is commercially available as a building block for organic synthesis, with pricing ranging from €527 for 50 mg to €1,441 for 500 mg . The compound features a propan-2-one backbone attached to a 3-chloro-2,6-difluorophenyl group, which confers distinct electronic and steric properties due to the electron-withdrawing effects of chlorine and fluorine substituents.

Properties

IUPAC Name |

1-(3-chloro-2,6-difluorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O/c1-5(13)4-6-8(11)3-2-7(10)9(6)12/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJBGDYLKQCGIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2,6-difluorophenyl)propan-2-one typically involves the reaction of 3-chloro-2,6-difluorobenzene with propan-2-one under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of advanced catalytic systems and controlled reaction environments are key factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2,6-difluorophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 1-(3-Chloro-2,6-difluorophenyl)propan-2-one as a precursor for synthesizing novel anticancer agents. The compound's structure allows for modifications that enhance its cytotoxic properties against various cancer cell lines. For instance, derivatives of this compound have shown promising cytotoxic activity against MCF-7 breast cancer cells, surpassing the efficacy of established drugs like Tamoxifen .

Microtubule Stabilization

The compound has been investigated for its role in stabilizing microtubules, which are crucial for cell division and intracellular transport. Research indicates that derivatives of this compound can significantly increase acetylated tubulin levels in cellular assays, suggesting a mechanism that could be leveraged for treating neurodegenerative diseases such as Alzheimer's .

Synthesis of Novel Compounds

Chemical Synthesis

this compound serves as an important building block in synthetic organic chemistry. Its reactivity allows it to participate in various chemical transformations, leading to the formation of more complex molecules. This versatility makes it a valuable intermediate in the synthesis of fluorinated compounds and other biologically active molecules .

Biological Research Applications

Cell Culture Studies

In biological research, this compound is utilized as a non-ionic organic buffering agent in cell cultures. It helps maintain pH levels conducive to cellular growth and function, thereby facilitating various experimental protocols .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2,6-difluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can form chloroformate esters when reacting with alcohols or amines, leading to the release of fluoride ions. This reaction mechanism is crucial for its biological and chemical activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(3-Chloro-2,6-difluorophenyl)propan-2-one with three analogs:

Key Observations:

- Halogen Substitution: The target compound and its trifluoroethanone analog share chlorine and fluorine substituents on the aromatic ring, but the latter replaces the propan-2-one group with a trifluoroethanone (CF₃) moiety, increasing molecular weight and lipophilicity .

- Ketone vs.

- Cost : The trifluorophenyl analog (1-(2,3,6-Trifluorophenyl)propan-2-one) is cheaper than the target compound, possibly due to fewer synthetic steps or higher commercial availability .

Practical Considerations

- Availability : Both this compound and its trifluorophenyl analog are marketed as building blocks by suppliers like CymitQuimica, facilitating their use in medicinal chemistry and materials science .

- Stability : The absence of hydroxyl groups in the target compound may improve stability under acidic or oxidative conditions compared to the Desmosdumotin C derivatives .

Biological Activity

1-(3-Chloro-2,6-difluorophenyl)propan-2-one, also known as 1-chloro-3-(2,6-difluorophenyl)propan-2-one, is an organic compound with the molecular formula C9H7ClF2O. Its unique structure, featuring a chloro group and two fluorine atoms on a phenyl ring, positions it as a compound of interest in medicinal chemistry and biological research. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on diverse scientific sources.

The compound exhibits significant reactivity due to its functional groups. Key properties include:

- Molecular Weight : 202.60 g/mol

- Solubility : Soluble in organic solvents like ethanol and dichloromethane.

- Reactivity : Undergoes nucleophilic substitution reactions due to the presence of the chlorine atom and can be reduced or oxidized depending on the conditions.

Biological Activity

Research indicates that this compound interacts with various biomolecules, potentially influencing biological pathways. The following sections summarize its biological activity based on available studies.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly against fungal strains. Studies have shown:

- Minimum Inhibitory Concentrations (MIC) : The compound exhibits varying MIC values against different strains of Candida species, with reported MIC values ranging from 38.45 to 260.81 µg/mL .

| Strain | MIC (µg/mL) |

|---|---|

| Candida albicans ATCC 10231 | 38.45 |

| Candida albicans ATCC 2091 | 50.00 |

| Candida guilliermondii KKP 3390 | 100.00 |

These results indicate that the compound may possess moderate antifungal activity, warranting further exploration into its mechanism of action and potential as a therapeutic agent.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Covalent Bond Formation : The carbonyl group can form covalent bonds with nucleophilic sites on biomolecules, altering their function.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit key enzymes involved in fungal metabolism, although specific targets remain to be fully elucidated .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

- Antifungal Synergy : A study explored the synergistic effects of combining this compound with fluconazole against resistant Candida strains. The combination showed enhanced antifungal activity compared to either agent alone .

- Pharmacological Investigations : Ongoing research is assessing its role as a pharmaceutical intermediate in synthesizing more potent antifungal agents .

Toxicity and Safety Profile

While the compound shows promise in antimicrobial applications, understanding its toxicity is crucial for safe usage:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.